Product packaging for Etoposide impurity J [EP](Cat. No.:CAS No. 118356-05-1)

Etoposide impurity J [EP]

Cat. No.: B3060913
CAS No.: 118356-05-1
M. Wt: 414.4 g/mol
InChI Key: AMTKNUDRCUERFP-DXRQPORESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is the systematic process of identifying, structurally elucidating, and quantifying the impurities present in a drug substance. rjpdft.com This process is integral throughout the drug development lifecycle for several reasons:

Safety and Efficacy: The presence of impurities can pose a risk to patient safety, as some may be toxic, mutagenic, or carcinogenic. biomedres.us Impurity profiling helps to ensure that the levels of harmful impurities are below the established safety thresholds. globalpharmatek.com

Quality and Stability: Impurity profiles can provide insights into the stability of a drug substance and help identify potential degradation pathways. globalpharmatek.comresearchgate.net This information is crucial for determining appropriate storage conditions and shelf-life. globalpharmatek.com

Process Optimization: Understanding the formation of impurities aids in optimizing the manufacturing process to minimize their levels in the final product. globalpharmatek.com

Regulatory Compliance: Regulatory agencies worldwide require comprehensive data on impurity profiles for the approval and marketing of new drugs. rjpdft.com

Regulatory Frameworks and Guidelines for Impurity Control (e.g., ICH, Pharmacopeial Standards)

To ensure global harmonization and public health protection, several regulatory bodies and pharmacopeias have established stringent guidelines for the control of impurities.

International Council for Harmonisation (ICH): The ICH has developed a series of guidelines, notably the Q3 series, that provide a framework for the control of impurities in new drug substances and products. jpionline.orgbiotech-spain.combiotech-spain.com

ICH Q3A(R2): This guideline focuses on impurities in new drug substances, establishing thresholds for reporting, identification, and qualification of impurities. biotech-spain.comich.org

ICH Q3B(R2): This guideline addresses impurities in new drug products, including degradation products. biotech-spain.com

ICH Q3C(R9): This guideline provides permissible daily exposure limits for residual solvents. biotech-spain.comkobia.kr

ICH Q3D(R2): This guideline establishes a risk-based approach for the control of elemental impurities. biotech-spain.com

ICH Q3E: This upcoming guideline will focus on extractables and leachables. biotech-spain.com

The ICH guidelines categorize impurities into organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities (e.g., salts, heavy metals), and residual solvents. biotech-spain.com Thresholds for reporting, identification, and qualification of organic impurities are based on the maximum daily dose of the drug. ich.orgedqm.eu

Pharmacopeial Standards: Major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide monographs for specific drug substances that include tests and acceptance criteria for impurities. edqm.eudrugfuture.comeuropa.eu These monographs are legally binding and essential for ensuring the quality of pharmaceutical substances. edqm.eueuropa.eu The EP's general monograph "Substances for pharmaceutical use" (2034) and general chapter 5.10 provide a framework for the control of impurities. edqm.eudrugfuture.comscribd.com

Overview of Etoposide (B1684455) and its Pharmaceutical Significance

Etoposide is a semi-synthetic derivative of podophyllotoxin (B1678966), a lignan (B3055560) extracted from the Mayapple plant. ontosight.ailgcstandards.com It is a widely used chemotherapeutic agent for the treatment of various cancers, including testicular cancer, small cell lung cancer, lymphoma, and leukemia. drugbank.comnih.govwikipedia.org Etoposide functions as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair. drugbank.com By forming a complex with topoisomerase II and DNA, etoposide induces double-strand breaks in DNA, ultimately leading to cancer cell death. drugbank.comwikipedia.org It primarily acts in the S and G2 phases of the cell cycle. drugbank.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O8 B3060913 Etoposide impurity J [EP] CAS No. 118356-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-methoxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)20(16)23)18-11-6-14-15(30-9-29-14)7-12(11)21(27-3)13-8-28-22(24)19(13)18/h4-7,13,18-19,21,23H,8-9H2,1-3H3/t13-,18+,19-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTKNUDRCUERFP-DXRQPORESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118356-05-1
Record name 5,8,8a,9-Tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-methoxy-furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5ah)-one, (5R-(5alpha,5abeta,8aalpha,9beta))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118356051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,8A,9-TETRAHYDRO-5-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-9-METHOXY-FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, (5R-(5.ALPHA.,5A.BETA.,8A.ALPHA.,9.BETA.))-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5BXI2HZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Chemical Characterization of Etoposide Impurity J

Systematic Naming and Synonyms of Etoposide (B1684455) Impurity J (e.g., IUPAC Name, EP Designation)

Etoposide Impurity J is identified by several names and codes across chemical and regulatory databases. The European Pharmacopoeia officially designates it as Etoposide Impurity J [EP]. ontosight.aisimsonpharma.comglppharmastandards.com Its primary chemical identifier is its IUPAC (International Union of Pure and Applied Chemistry) name, which precisely describes its complex heterocyclic structure. Common synonyms also exist, often referencing its relationship to other podophyllotoxin (B1678966) derivatives. simsonpharma.comglppharmastandards.comsynzeal.com

Identifier TypeIdentifierSource
EP DesignationEtoposide Impurity J [EP] ontosight.aisimsonpharma.comglppharmastandards.com
IUPAC Name(5R,5aR,8aR,9S)-5-(4-Hydroxy-3,5-dimethoxyphenyl)-9-methoxy-5,8,8a,9-tetrahydro ontosight.aibenzofuro[5,6-f] ontosight.aisimsonpharma.combenzodioxol-6(5aH)-one ontosight.aisimsonpharma.comsynzeal.com
Synonym4′-O-desmethyl-1-O-methylepipodophyllotoxin simsonpharma.comglppharmastandards.comsynzeal.com
CAS Number118356-05-1 simsonpharma.comglppharmastandards.compharmaffiliates.comveeprho.com

Molecular Formula and Molecular Weight Determination of Etoposide Impurity J

The molecular formula and weight of Etoposide Impurity J have been determined through analytical techniques such as mass spectrometry. While some sources present minor variations, the most consistently reported data indicates a molecular formula of C22H22O8 and a corresponding molecular weight of approximately 414.41 g/mol . simsonpharma.comglppharmastandards.compharmaffiliates.comveeprho.com This composition is consistent with its structure as a derivative of the epipodophyllotoxin (B191179) core.

PropertyValueSource
Molecular FormulaC22H22O8 simsonpharma.comglppharmastandards.compharmaffiliates.comveeprho.com
Molecular Weight414.41 g/mol glppharmastandards.compharmaffiliates.comveeprho.com

Comparative Structural Analysis with Etoposide and Related Podophyllotoxin Derivatives

Etoposide Impurity J is a lignan (B3055560) belonging to the podophyllotoxin class of compounds. ontosight.ai Its structure is closely related to both the natural product podophyllotoxin and the semi-synthetic drug etoposide.

Comparison with Etoposide : Etoposide is a glycosidic derivative of epipodophyllotoxin. nih.gov The primary structural difference between etoposide and Impurity J lies at the C9 position of the core ring system. Etoposide features a large 4,6-O-ethylidene-β-D-glucopyranosyl group at this position, which is crucial for its mechanism of action. nih.govveeprho.com In contrast, Etoposide Impurity J possesses a simple methoxy (B1213986) group (-OCH3) at the C9 position. simsonpharma.comsynzeal.com The remainder of the aglycone structure, including the 4'-hydroxy-3,5-dimethoxyphenyl pendant group, is identical.

Comparison with Podophyllotoxin and Epipodophyllotoxin : Podophyllotoxin is the natural precursor for the synthesis of etoposide. chemicalbook.com The key difference between podophyllotoxin and its epimer, epipodophyllotoxin, is the stereochemistry at the junction between the tetrahydrofuran (B95107) and lactone rings (C5a and C8a). Podophyllotoxin has a trans-fused lactone ring, which is associated with significant toxicity. Etoposide and its direct precursors are epipodophyllotoxins, possessing a less strained and therapeutically more favorable cis-fused lactone ring. Etoposide Impurity J shares this cis-lactone configuration, classifying it as an epipodophyllotoxin derivative. simsonpharma.comsynzeal.com It differs from epipodophyllotoxin itself, which has a hydroxyl (-OH) group at C9 where Impurity J has a methoxy group.

CompoundSubstituent at C9Lactone Ring FusionMolecular Formula
Etoposide Impurity J-OCH3 (Methoxy)cisC22H22O8
Etoposide-O-(Ethylidene-glucopyranosyl)cisC29H32O13
Podophyllotoxin-OH (Hydroxy)transC22H22O8
Epipodophyllotoxin-OH (Hydroxy)cisC22H22O8

Chiral Purity Considerations and Stereochemical Aspects of Etoposide Impurity J

The biological activity of podophyllotoxin derivatives is highly dependent on their three-dimensional structure. Etoposide Impurity J has four defined chiral centers in its core structure. The specific spatial arrangement, or stereochemistry, is defined in its IUPAC name.

The stereochemical configuration of Etoposide Impurity J is (5R, 5aR, 8aR, 9S). ontosight.aisimsonpharma.comsynzeal.com This precise arrangement is identical to the stereochemistry of the core ring system in the active pharmaceutical ingredient, etoposide. veeprho.com The unique optical properties resulting from these chiral centers are critical for the analytical identification and separation of Impurity J from etoposide and other related impurities during quality control procedures. ontosight.ai Ensuring chiral purity is essential, as stereoisomers (diastereomers or enantiomers) can have different chemical properties and biological activities. The stringent control of stereochemistry is a fundamental aspect of modern pharmaceutical manufacturing.

Chiral CenterConfigurationSource
C5R ontosight.aisimsonpharma.comsynzeal.com
C5aR ontosight.aisimsonpharma.comsynzeal.com
C8aR ontosight.aisimsonpharma.comsynzeal.com
C9S ontosight.aisimsonpharma.comsynzeal.com

Origins and Formation Mechanisms of Etoposide Impurity J

Potential Synthetic Pathways Leading to Etoposide (B1684455) Impurity J Formation during Etoposide Synthesis

The synthesis of Etoposide is a multi-step process that often utilizes 4'-demethylepipodophyllotoxin (B1664165) as a key starting material. It is during the subsequent chemical modifications to produce Etoposide that Impurity J can potentially be formed as a byproduct.

One of the critical steps in the synthesis of Etoposide from its precursor is the introduction of a glycosidic linkage at the C4 position and a methyl group at the 4'-phenolic hydroxyl group. Incomplete methylation of the 4'-hydroxyl group of the epipodophyllotoxin (B191179) core structure, or a side reaction involving methylation at a different position, could theoretically lead to the formation of 4'-O-Desmethyl-1-O-methylepipodophyllotoxin (Etoposide Impurity J).

A patented method for the preparation of two Etoposide impurities reveals a synthetic route that involves 4'-demethylepipodophyllotoxin protected by a silyl (B83357) ether as a starting material daneshyari.com. While this patent describes a method to intentionally synthesize impurities for research and reference standards, it highlights a plausible pathway for its unintentional formation during the large-scale synthesis of Etoposide if reaction conditions are not stringently controlled.

The following table summarizes the key reactants and potential side reactions in Etoposide synthesis that could lead to the formation of Impurity J.

Reactant/IntermediateIntended ReactionPotential Side Reaction Leading to Impurity J
4'-DemethylepipodophyllotoxinGlycosylation at C4 and methylation at 4'-OHIncomplete methylation at the 4'-OH group, followed by or concurrent with methylation at the C1 position.
Protected 4'-DemethylepipodophyllotoxinDeprotection and subsequent reactionsResidual protected starting material undergoing alternative reactions.

This table is based on plausible chemical transformations and does not represent definitive findings from a specific study.

Degradation Pathways and Mechanisms Yielding Etoposide Impurity J

Etoposide is known to be susceptible to degradation under various conditions, including exposure to moisture, oxygen, and light. These degradation processes can lead to the formation of several impurities, potentially including Etoposide Impurity J.

Hydrolysis is a significant degradation pathway for many pharmaceutical compounds, and Etoposide is no exception. The glycosidic bond in the Etoposide molecule is susceptible to cleavage in the presence of moisture, which could lead to the formation of its aglycone, 4'-demethylepipodophyllotoxin. While this reaction does not directly form Impurity J, subsequent or concurrent reactions under specific pH and temperature conditions could potentially lead to its formation. Studies have shown that Etoposide's stability is pH-dependent, with degradation occurring in both acidic and alkaline conditions nih.gov.

Oxidative degradation is another critical pathway for Etoposide. The phenolic moiety in the Etoposide structure is susceptible to oxidation, which can be initiated by exposure to air (oxygen) or light. This process can lead to the formation of various degradation products, including quinone-type structures. O-demethylation is a known metabolic and degradation pathway for Etoposide, and it is conceivable that oxidative conditions could facilitate the removal of the methyl group at the 4'-position, a key structural feature of Etoposide Impurity J.

Etoposide is known to be light-sensitive, and exposure to light can induce degradation. Photodegradation can involve complex photochemical reactions, including oxidation and cleavage of chemical bonds. Studies on the photolytic and photocatalytic degradation of Etoposide have identified numerous transformation products, indicating that light exposure can lead to significant molecular changes researchgate.netmdpi.com. While these studies have not explicitly identified Etoposide Impurity J as a photodegradation product, the potential for demethylation and other structural rearrangements under photolytic stress cannot be ruled out.

Epimerization at certain chiral centers of the Etoposide molecule can lead to the formation of stereoisomeric impurities, such as cis-Etoposide. While Etoposide Impurity J is not a direct epimer of Etoposide, the conditions that promote epimerization, such as changes in pH, could also potentially contribute to other degradation pathways that might lead to the formation of Impurity J.

Influence of Excipients and Formulation Components on Impurity J Formation (e.g., Polysorbate 80 effects on etoposide stability)

Excipients are integral components of pharmaceutical formulations, but they can also influence the stability of the active pharmaceutical ingredient. Polysorbate 80 , a commonly used surfactant in Etoposide formulations, has been studied for its effects on the drug's stability nih.gov.

The following table summarizes the potential impact of various degradation pathways on the formation of Etoposide Impurity J.

Degradation PathwayPotential Mechanism Leading to Impurity J
Hydrolysis Cleavage of the glycosidic bond to form the aglycone, which may undergo subsequent reactions.
Oxidation O-demethylation at the 4'-position of the Etoposide molecule.
Photodegradation Light-induced chemical changes, potentially including demethylation and rearrangement.
Excipient Interaction Reactive species from Polysorbate 80 degradation promoting oxidative pathways.

This table outlines plausible mechanisms based on general chemical principles and degradation patterns of similar compounds.

Impact of Manufacturing Processes and Storage Conditions on Etoposide Impurity J Generation

The formation of Etoposide Impurity J, like other degradation products of Etoposide, is intricately linked to the manufacturing processes and subsequent storage conditions of the drug product. While specific quantitative data on the generation of Etoposide Impurity J is not extensively detailed in publicly available literature, a comprehensive understanding of Etoposide's inherent instabilities allows for a scientifically grounded discussion of the factors that likely contribute to its formation. Etoposide is known to be susceptible to degradation through hydrolysis (both acidic and alkaline), oxidation, and photolysis. These degradation pathways are influenced by a variety of factors throughout the product lifecycle, from synthesis and formulation to storage and handling.

During the manufacturing of Etoposide formulations, several process parameters can significantly impact the generation of impurities, including Impurity J. The pH of the formulation is a critical factor, as Etoposide's stability is pH-dependent. Studies have indicated that the optimal pH for Etoposide stability in solutions is between 4 and 5. nih.gov Deviations from this optimal pH range, particularly towards alkaline conditions (pH above 8), should be avoided to minimize degradation. researchgate.net

Exposure to light, especially UV light, is another critical parameter that must be controlled during manufacturing. Etoposide has been shown to be photolabile, and compounding under subdued light followed by immediate sealing in light-resistant packaging is a recommended mitigation strategy. mdpi.com The presence of oxygen can also promote oxidative degradation, and therefore, manufacturing processes may incorporate steps to minimize oxygen exposure, such as nitrogen flushing. mdpi.com

The choice of excipients in the formulation is also crucial, as they can interact with the active pharmaceutical ingredient (API). While specific interactions leading to the formation of Impurity J are not documented, it is a known principle in pharmaceutical science that excipients can influence drug stability.

The conditions under which Etoposide is stored play a pivotal role in its long-term stability and the profile of impurities that may develop. Temperature is a key factor, with recommendations to store Etoposide formulations below 25°C and to protect them from light. researchgate.net While room temperature (20–24°C) is generally more suitable than refrigeration (4–12°C) for diluted solutions to prevent precipitation, the specific impact on the chemical degradation profile, including the formation of Impurity J, requires careful consideration. nih.gov

For liquid formulations, the concentration of Etoposide and the type of infusion fluid used for dilution are significant. The stability of diluted Etoposide solutions is concentration-dependent. cjhp-online.ca For instance, solutions at a concentration of 0.2 mg/mL have shown stability for up to 96 hours, while 0.4 mg/mL solutions are stable for a shorter duration of 24 hours at room temperature. globalrph.com The choice between 5% Dextrose Injection and 0.9% Sodium Chloride Injection as a diluent can also affect stability. nih.gov

The physical state of the drug product (solid versus liquid) also influences impurity formation. Solid-state Etoposide is generally more stable than its liquid formulations. However, factors such as humidity and temperature during storage can still impact the solid form.

To ensure the quality and safety of Etoposide products, robust control strategies are implemented during manufacturing. These strategies are informed by forced degradation studies, which help to identify potential degradation products and pathways. nih.gov Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to detect and quantify impurities like Etoposide Impurity J throughout the product's shelf life. nih.gov

Below are tables summarizing the key factors influencing Etoposide degradation, which are instructive for understanding the potential for Etoposide Impurity J formation.

Table 1: Impact of Manufacturing Process Parameters on Etoposide Degradation

Process ParameterCritical AspectPotential Impact on Impurity Generation
pH of Formulation Deviation from the optimal range of 4-5Increased hydrolysis, leading to the formation of various degradation products.
Exposure to Light Inadequate protection from UV and ambient lightPhotodegradation can lead to the formation of light-induced impurities.
Oxygen Exposure Presence of oxygen during processingOxidative degradation of the Etoposide molecule can occur.
Excipient Selection Incompatibility with the active ingredientPotential for chemical interactions leading to the formation of new impurities.

Table 2: Impact of Storage Conditions on Etoposide Degradation

Storage ConditionCritical AspectPotential Impact on Impurity Generation
Temperature Storage above the recommended 25°CIncreased rate of chemical degradation reactions.
Light Exposure Lack of light-protective packagingPhotolytic degradation can occur over the product's shelf life.
Humidity (for solid forms) High humidity levelsMay facilitate solid-state degradation reactions.
Concentration (for liquid forms) Higher concentrations in diluted solutionsCan affect the physical and chemical stability of the solution.
Diluent Type (for liquid forms) Choice of infusion fluidCan influence the rate and pathway of degradation in diluted solutions.

Advanced Analytical Methodologies for Detection, Quantification, and Structural Confirmation of Etoposide Impurity J

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating impurities from the API and enabling their accurate quantification. rroij.com High-performance liquid chromatography (HPLC) is the principal technique for non-volatile compounds like Etoposide (B1684455) and its impurities, while gas chromatography (GC) and thin-layer chromatography (TLC) serve complementary roles in comprehensive impurity profiling. veeprho.comnih.gov

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of Etoposide Impurity J. ontosight.ai Stability-indicating reverse-phase HPLC (RP-HPLC) methods, often adapted from the European Pharmacopoeia, are developed to resolve Impurity J from Etoposide and other related substances. nih.gov Method development focuses on achieving baseline separation of all potential impurities. nih.gov

Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, robust, and specific for its intended purpose. nih.govrsc.org Etoposide Impurity J itself is used as a reference standard during the method validation process to confirm the system's ability to detect and quantify it correctly. aquigenbio.com A typical analysis involves a C18 reversed-phase column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. nih.gov Detection is commonly performed using a photodiode array (PDA) detector. nih.gov Under European Pharmacopoeia conditions, Impurity J can exhibit a distinct retention time, for example at 12.3 minutes, allowing for clear differentiation from other impurities.

Table 1: Typical HPLC Method Parameters for Etoposide Impurity Analysis

ParameterTypical Value/ConditionSource(s)
Column LiChrospher 100 or Prontosil Kromaplus C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.govrsc.org
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., 55:45 v/v) at a controlled pH nih.gov
Flow Rate 1.0 - 2.0 mL/min nih.govrsc.org
Detection UV/Photodiode Array (PDA) at 283 nm or 286 nm nih.govnih.govrsc.org
Temperature Ambient (e.g., 25°C) rsc.org
Injection Volume 20 µL rsc.org

The application of GC ensures a comprehensive characterization of the API's purity beyond what can be achieved with HPLC alone. rroij.com Headspace GC is particularly effective for analyzing residual solvents, while direct injection can be used for other volatile organic impurities. chromatographyonline.com The development of methods using high-resolution mass spectrometry (HRMS) enhances the ability to identify unknown impurities with a high degree of confidence. thermofisher.com

Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective tool for the preliminary screening of impurities in Etoposide. nih.gov It is frequently used for in-process controls to monitor the completion of a reaction, as it can quickly indicate the presence or absence of starting materials and by-products. nih.govgoogle.com

In a typical related substances test, a test solution of the drug substance is applied to a TLC plate (e.g., silica (B1680970) gel GF254) alongside reference solutions of known impurities. chromforum.org The plate is developed in a suitable mobile phase, and the separated spots are visualized under UV light (e.g., 254 nm) or by using a chemical agent like iodine vapor. chromforum.org By comparing the intensity of any secondary spots in the sample lane to the spots from the diluted reference solutions, a semi-quantitative assessment of the impurity levels can be made. chromforum.org TLC can also be combined with mass spectrometry in an offline configuration for impurity identification. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of impurities. researchgate.net While chromatography separates the impurities, spectroscopy provides detailed information about their molecular weight, fragmentation, and atomic connectivity.

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight of Etoposide Impurity J and elucidate its structure through fragmentation analysis. ontosight.ai The molecular formula for Impurity J is C₂₂H₂₂O₈, corresponding to a molecular weight of approximately 414.41 g/mol . pharmaffiliates.comglppharmastandards.com

When coupled with liquid chromatography (LC-MS/MS), the technique allows for the separation of the impurity from the API, followed by its ionization and mass analysis. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this class of compounds, often detecting the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. google.comnih.gov High-resolution mass spectrometry (HRMS) systems, such as Orbitrap or Time-of-Flight (TOF), provide highly accurate mass measurements, which are used to confirm the elemental composition of the impurity. thermofisher.comresearchgate.net Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of the impurity, subjecting it to fragmentation, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that helps to definitively identify the impurity by revealing how it differs from the parent Etoposide molecule. researchgate.netuu.nl

Table 2: Molecular Data for Etoposide Impurity J

ParameterValueSource(s)
Chemical Name (5R,5aR,8aR,9S)-5-(4-Hydroxy-3,5-dimethoxyphenyl)-9-methoxy-5,8,8a,9-tetrahydro ontosight.aibenzofuro[5,6-f] benzodioxol-6(5aH)-one synzeal.com
Synonym 4'-O-Desmethyl-1-O-methylepipodophyllotoxin synzeal.com
Molecular Formula C₂₂H₂₂O₈ pharmaffiliates.comglppharmastandards.com
Molecular Weight 414.41 g/mol pharmaffiliates.comglppharmastandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.net While MS provides information on mass and fragmentation, NMR offers a complete map of the carbon-hydrogen framework. researchgate.netklivon.com A full suite of NMR experiments, including proton (¹H NMR), carbon-13 (¹³C NMR), and two-dimensional (2D) techniques (like COSY and HSQC), is used to make a definitive structural assignment for Etoposide Impurity J. glppharmastandards.comklivon.com

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Etoposide Impurity J, specific characteristic peaks help distinguish it from Etoposide, such as a downfield shift observed at δ 5.2 ppm for the C-4 proton. The absence of certain signals, like a methylene (B1212753) signal that appears around δ 3.8 ppm in the parent drug, can also be a key indicator of structural modification. The ¹³C NMR spectrum reveals the number and types of carbon atoms, and 2D NMR experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the impurity's structure. researchgate.netklivon.com

Table 3: Key NMR Spectroscopy Data for Etoposide Impurity J

TechniqueObservationSignificanceSource(s)
¹H NMR Downfield shift at δ 5.2 ppmCorresponds to the C-4 proton, indicating a change in its chemical environment compared to Etoposide.
¹H NMR Missing methylene signal at ~δ 3.8 ppmConfirms a structural modification involving the loss of a specific methylene group present in the parent drug.
¹³C NMR, 2D NMR Full spectral analysisProvides unequivocal structural confirmation by mapping the entire carbon and proton framework. researchgate.netglppharmastandards.comklivon.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a potent analytical technique for identifying the functional groups present in a molecule, making it a valuable tool in the structural elucidation of pharmaceutical impurities like Etoposide Impurity J. The analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths. Molecules absorb specific frequencies of IR radiation corresponding to the vibrational frequencies of their chemical bonds. This absorption pattern creates a unique spectral fingerprint that reveals the molecule's functional groups.

Etoposide's FT-IR spectrum exhibits characteristic absorption bands, including a strong carbonyl (C=O) stretch from the lactone ring around 1775 cm⁻¹, a broad O-H stretch from phenolic and sugar hydroxyl groups near 3400 cm⁻¹, aromatic C=C stretching at approximately 1610 cm⁻¹, and a C-O stretching vibration around 1250 cm⁻¹. researchgate.net

Etoposide Impurity J shares the core podophyllotoxin (B1678966) structure with etoposide but lacks the glucopyranoside moiety. Therefore, its FT-IR spectrum is expected to show significant similarities and key differences:

Presence of Core Functional Groups: The spectrum for Impurity J will still feature a prominent absorption band for the γ-lactone carbonyl (C=O) group, likely in a similar region to etoposide (around 1770-1780 cm⁻¹). It will also display bands corresponding to aromatic ring vibrations and C-O ether linkages.

Absence of Sugar Moiety: The broad O-H absorption band will be present due to the phenolic hydroxyl group, but its shape and position may differ from that of etoposide, which contains additional hydroxyl groups on its sugar component. The complex fingerprint region (below 1500 cm⁻¹) will also be simpler due to the absence of the bulky sugar group.

FT-IR analysis is crucial for confirming the identity of a reference standard of Etoposide Impurity J and for identifying it as an unknown impurity during the manufacturing process by comparing its spectrum against a known standard. rjpn.org Changes in the spectral fingerprint can indicate degradation or structural modification. rjpn.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the quantitative analysis and purity assessment of pharmaceutical compounds. ewadirect.comresearchgate.net The method is based on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light in the UV-Vis spectrum (typically 200-800 nm). jddtonline.inforesearchgate.net According to the Beer-Lambert law, the amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution. ewadirect.comresearchgate.net

Etoposide has characteristic UV absorption maxima (λmax) at approximately 283-286 nm, with other detection wavelengths reported at 208 nm and 242 nm. jddtonline.inforsc.orgnih.gov Etoposide Impurity J, possessing a similar aromatic and conjugated ring system, is expected to have a comparable UV absorption profile, making UV-Vis detection a suitable method for its analysis.

Applications in Analysis of Etoposide Impurity J:

Quantification: UV-Vis spectroscopy is the most common detection method coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of etoposide and its impurities. In an HPLC method, after the impurity is separated from the active pharmaceutical ingredient (API) and other substances on the column, it passes through a UV-Vis detector. The detector measures the absorbance at a predetermined wavelength, and the resulting peak area is used to calculate the concentration of Etoposide Impurity J against a calibrated reference standard.

Purity Assessment: This technique can be used to assess the purity of a sample by detecting the presence of UV-absorbing impurities. While not as specific as chromatographic methods, it can be used for preliminary purity checks.

Method Development: During the development of quantitative methods, UV-Vis spectroscopy is used to determine the optimal wavelength for detection, which provides the best sensitivity and selectivity for the impurity.

For accurate quantification, a calibration curve is first established by measuring the absorbance of several standard solutions of Etoposide Impurity J of known concentrations. This curve validates the linear relationship between absorbance and concentration, allowing for the precise determination of the impurity's concentration in unknown samples. jddtonline.info

Elemental Analysis for Trace Impurities (e.g., ICP for heavy metals)

Elemental analysis is a critical component of pharmaceutical quality control, designed to detect and quantify trace elemental impurities that may be present in the drug substance. These impurities are not part of the drug molecule or its organic impurities (like Impurity J) but can be introduced during the manufacturing process. pacificbiolabs.com Common sources include residual catalysts, contamination from processing equipment, or impurities present in raw materials. pacificbiolabs.comresearchgate.net

For the analysis of heavy metals and other elemental impurities, Inductively Coupled Plasma (ICP) is the state-of-the-art technique, with ICP-Mass Spectrometry (ICP-MS) being particularly favored for its exceptional sensitivity and ability to detect elements at concentrations as low as parts-per-quadrillion (ppq). pacificbiolabs.com Regulatory bodies, including the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), mandate the control of such impurities under guidelines like USP <232> and ICH Q3D. pacificbiolabs.com

The ICP-MS Process:

Sample Introduction: The sample containing Etoposide Impurity J is dissolved and introduced into the instrument as an aerosol.

Ionization: The aerosol is passed through an extremely hot plasma (argon gas heated to ~10,000 °C), which ionizes the atoms of the elements present. pacificbiolabs.com

Mass Separation: The resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Detection and Quantification: A detector counts the ions for each element, allowing for highly accurate and sensitive quantification. pacificbiolabs.com

This method provides specific detection and quantification for each targeted element. nih.gov Elements typically screened for in pharmaceutical substances include, but are not limited to:

Catalysts: Palladium (Pd), Platinum (Pt), Ruthenium (Ru)

Toxic Heavy Metals: Lead (Pb), Mercury (Hg), Arsenic (As), Cadmium (Cd)

Other Metals: Nickel (Ni), Copper (Cu), Tin (Sn), Chromium (Cr) researchgate.netnih.gov

The use of ICP-MS ensures that Etoposide and its related impurities meet the stringent safety requirements set by global health authorities by confirming that harmful elemental impurities are below their permitted daily exposure limits. pacificbiolabs.comquestjournals.org

Method Validation Parameters for Etoposide Impurity J Analysis: Specificity, Linearity, Accuracy, Precision, Detection Limit, Quantification Limit, Robustness

Validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For the analysis of Etoposide Impurity J, typically using an HPLC-UV method, validation must be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability, accuracy, and precision of the results. nih.govmdpi.com

The key validation parameters are:

Specificity: This demonstrates that the analytical method can accurately and exclusively measure Etoposide Impurity J without interference from other components expected to be present, such as the etoposide API, other impurities, degradation products, or matrix components. elementlabsolutions.com This is typically confirmed by analyzing blank samples and spiked samples to ensure that no interfering peaks are present at the retention time of Impurity J.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. nih.govnih.gov It is determined by analyzing a series of dilutions of the impurity's reference standard and plotting the detector response versus concentration. The correlation coefficient (r²) of the resulting calibration curve should ideally be ≥0.999.

Accuracy: Accuracy reflects the closeness of the test results to the true value. jcsp.org.pk It is typically assessed by performing recovery studies, where a known amount of the impurity standard is "spiked" into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the spiked impurity that is recovered is then calculated. nih.gov

Precision: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is expressed as the relative standard deviation (%RSD) of the measurements.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. jddtonline.info It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jddtonline.info The LOQ is the concentration level at which the method becomes reliable for quantitative reporting and is often established with a signal-to-noise ratio of 10:1.

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. researchgate.net Typical variations include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. elementlabsolutions.com The stability of the analytical solutions is also assessed.

The following table summarizes typical acceptance criteria for the validation of an HPLC method for the analysis of Etoposide Impurity J.

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityNo interference at the retention time of the impurity.Peak purity index > 0.99; baseline resolution between impurity and adjacent peaks.
LinearityDemonstrates a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of specification limit).
AccuracyCloseness of measured value to the true value.Recovery typically within 90.0% - 110.0% for impurities.
Precision (Repeatability & Intermediate)Agreement between multiple measurements of the same sample.Relative Standard Deviation (%RSD) ≤ 5.0% for impurities.
Limit of Detection (LOD)Lowest concentration that can be detected.Signal-to-Noise Ratio ≥ 3:1.
Limit of Quantitation (LOQ)Lowest concentration that can be accurately measured.Signal-to-Noise Ratio ≥ 10:1; %RSD and accuracy should be acceptable.
RobustnessStability of the method against small, deliberate changes.%RSD of results should remain within acceptable limits after minor variations in method parameters.

Role of Etoposide Impurity J As a Pharmaceutical Reference Standard

Application in Analytical Method Development and Validation

The development of robust analytical methods is a cornerstone of pharmaceutical manufacturing. Reference standards for impurities like Etoposide (B1684455) Impurity J are critical for this process.

Method Development: During the development of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), a reference standard for Etoposide Impurity J is used to determine its retention time and response factor. amazonaws.comresearchgate.netwjpr.net This allows for the optimization of the method to ensure that the impurity can be effectively separated from the active pharmaceutical ingredient (API), Etoposide, and other potential impurities.

Method Validation: Analytical method validation (AMV) is a regulatory requirement to confirm that a testing procedure is suitable for its intended purpose. The Etoposide Impurity J standard is used to demonstrate key validation parameters:

Specificity: The standard is used to prove that the analytical method can unequivocally assess the analyte in the presence of other components, ensuring that the peak corresponding to Impurity J is not due to another substance.

Linearity: A series of dilutions of the reference standard are analyzed to demonstrate a linear relationship between the concentration of the impurity and the method's response. amegroups.org

Accuracy and Precision: Known amounts of the impurity standard are added to samples (spiking) to confirm that the method can accurately and consistently measure the amount of Etoposide Impurity J present. amegroups.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to establish the lowest concentration of the impurity that can be reliably detected and quantified by the method, which is crucial for controlling impurities at very low levels. amazonaws.com

A typical HPLC method validation for Etoposide would involve parameters where the impurity standard is essential.

Validation ParameterRole of Etoposide Impurity J [EP] StandardTypical Acceptance Criteria
SpecificityUsed to confirm the identity and resolution of the impurity peak from the Etoposide peak.The method must be able to separate and identify the impurity from the API and other impurities.
LinearityUsed to prepare calibration curves over a range of concentrations.Correlation coefficient (r²) ≥ 0.99 amazonaws.com
AccuracyUsed in recovery studies by spiking samples with known amounts.Recovery typically within 98-102% wjpr.net
PrecisionInjected multiple times to assess the consistency of the results (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 15% amegroups.org
Quantitation Limit (LOQ)Used to determine the lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10 amazonaws.com

Utilization in Quality Control (QC) and Quality Assurance (QA) of Etoposide Drug Substance and Drug Product

In the routine manufacturing of Etoposide, Quality Control (QC) and Quality Assurance (QA) departments rely on Etoposide Impurity J reference standards for batch release testing. venkatasailifesciences.com

Identity: The standard helps to confirm the identity of any impurity peak in a sample chromatogram that corresponds to the retention time of Etoposide Impurity J.

Purity/Impurity Profiling: The primary use is in the quantitative analysis of Etoposide Impurity J in both the drug substance (API) and the final drug product. venkatasailifesciences.com By comparing the response of the impurity peak in a sample to the response of the known concentration of the reference standard, the exact amount of the impurity can be calculated.

Specification Compliance: Pharmaceutical products must meet predefined specifications before they can be released to the market. These specifications include acceptance criteria for known impurities. The reference standard is essential for verifying that the level of Etoposide Impurity J in a given batch does not exceed the limits set by pharmacopoeias or internal quality standards.

Importance for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

For generic drug manufacturers, demonstrating control over impurities is a critical component of an Abbreviated New Drug Application (ANDA) submission to regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.gov Similarly, API manufacturers must provide detailed information about their manufacturing process and impurity profiles in a Drug Master File (DMF). venkatasailifesciences.com

The Etoposide Impurity J reference standard is vital in this context for:

Impurity Qualification: Regulatory guidance requires that impurities in a new drug product be "qualified," meaning their safety has been established. For a generic product, an impurity is considered qualified if its level is similar to or lower than the levels found in the reference listed drug (RLD). fda.gov The reference standard is necessary for the accurate measurement needed for this comparative analysis.

Justification of Specifications: ANDA and DMF submissions must include a rationale for the proposed impurity acceptance criteria. fda.gov This justification is built upon data generated using validated analytical methods, which in turn depend on the availability of the impurity reference standard. venkatasailifesciences.com

Traceability and Comparability with Pharmacopeial Standards (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official primary reference standards. sigmaaldrich.comsigmaaldrich.com Etoposide Impurity J [EP] indicates that this impurity is officially recognized in the EP.

Primary vs. Secondary Standards: The official standard from a pharmacopoeia is considered a primary reference standard. edqm.eu Companies may establish their own in-house "secondary" or "working" standards for routine use. The use of these secondary standards is only permissible once their traceability to the primary pharmacopoeial standard has been rigorously demonstrated and documented. edqm.eu

Establishing Traceability: Traceability is established by performing a direct comparison of the in-house secondary standard against the primary EP or USP reference standard. venkatasailifesciences.comedqm.eu This process ensures that measurements made using the secondary standard are equivalent and comparable to those that would be obtained using the primary standard, thereby ensuring consistency and regulatory compliance across the industry. The USP also offers a comprehensive catalog of Pharmaceutical Analytical Impurities (PAIs) to support testing. labmix24.com

Facilitating Stability Studies of Etoposide Formulations

Stability studies are conducted to determine how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature and humidity. Etoposide is known to be susceptible to degradation, which can lead to the formation of impurities and precipitation, particularly in diluted solutions. nih.govcjhp-online.canih.gov

The Etoposide Impurity J reference standard is indispensable for these studies. venkatasailifesciences.com It allows analytical chemists to:

Identify Degradation Products: Track the formation and growth of Impurity J over the course of the stability study.

Quantify Degradants: Accurately measure the concentration of Impurity J at various time points. This data is critical for establishing the shelf-life and recommended storage conditions for the Etoposide drug product. nih.gov

Understand Degradation Pathways: By identifying and quantifying specific degradation products like Impurity J, manufacturers can gain a better understanding of the chemical pathways through which the drug degrades, potentially leading to the development of more stable formulations.

Academic Research Perspectives and Future Directions Pertaining to Etoposide Impurity J

Investigation of Novel Synthetic Routes for Etoposide (B1684455) Impurity J for Reference Standard Production

The availability of pure reference standards is a prerequisite for the accurate quantification and toxicological assessment of pharmaceutical impurities. The synthesis of Etoposide Impurity J for this purpose is a significant focus of chemical research. Synthetic strategies logically center on the modification of known precursors of etoposide.

A primary route involves utilizing 4'-demethyl-epipodophyllotoxin (DMEP), a key intermediate in the synthesis of etoposide itself. nih.govgoogle.com The synthesis of Impurity J from this precursor would necessitate a highly selective methylation of the hydroxyl group at the C-1 position of the lignan (B3055560) backbone, while leaving the phenolic hydroxyl group at the 4' position unprotected.

Key Synthetic Steps May Include:

Protection Strategies: While the goal is selective methylation, temporary protection of the more reactive 4'-phenolic hydroxyl group might be required to achieve the desired regioselectivity.

Methylation Reaction: Introduction of a methyl group at the C-1 position could be achieved using various methylating agents (e.g., methyl iodide, dimethyl sulfate) under carefully controlled basic conditions to prevent undesired side reactions.

Deprotection: If a protecting group strategy is employed, the final step would involve its removal to yield the target impurity.

Purification: Advanced chromatographic techniques are essential to isolate Impurity J with the high degree of purity required for a reference standard.

A Chinese patent describes the preparation of other etoposide impurities starting from a silyl-ether protected 4'-demethylepipodophyllotoxin (B1664165), indicating that modifications of this core structure are a feasible approach for obtaining various related compounds for research and quality control purposes. nih.gov Research in this area focuses on developing high-yield, scalable, and cost-effective synthetic routes that avoid the formation of isomeric byproducts, ensuring the production of a reference standard that meets stringent regulatory requirements.

Mechanistic Studies of Etoposide Degradation to Etoposide Impurity J under Varied Environmental and Formulation Conditions

Understanding the formation mechanism of Impurity J is fundamental to preventing its occurrence. Its structure suggests a two-step transformation from the parent etoposide molecule: 1) O-demethylation at the 4'-position of the phenyl ring, and 2) methylation at the C-1 hydroxyl group, replacing the glucoside moiety.

O-demethylation is a well-documented degradation and metabolic pathway for etoposide. researchgate.netresearchgate.net This reaction can be catalyzed by enzymes (such as cytochrome P450-dependent enzymes) or occur under specific chemical stress conditions, such as photocatalysis. uoa.gr Studies on etoposide degradation have identified demethylation as a primary transformation, leading to the formation of catechol-type intermediates. researchgate.net

The subsequent replacement of the entire sugar moiety at C-1 with a methoxy (B1213986) group is a more complex transformation not typically associated with simple hydrolytic or oxidative degradation. This suggests that its formation may be highly dependent on specific formulation components or environmental conditions. For instance, the presence of methanol (B129727) as a solvent or excipient under acidic or basic conditions could potentially facilitate a trans-etherification reaction, although this specific pathway is not extensively documented in publicly available literature.

Mechanistic studies would involve subjecting etoposide solutions to a matrix of conditions, including:

pH Variation: Etoposide stability is known to be pH-dependent, with hydrolysis of the glycosidic linkage occurring at pH < 4 and epimerization at pH > 6. researchgate.net

Temperature Stress: Elevated temperatures can accelerate degradation kinetics.

Oxidative and Photolytic Stress: Exposure to oxidizing agents and UV light can generate a variety of degradation products. nih.govuoa.gr

Solvent/Excipient Effects: Investigating the role of specific co-solvents (e.g., alcohols) in facilitating the unique methylation at the C-1 position.

Development of Predictive Models for Impurity J Formation Based on Process Parameters and Formulation Design

Predictive modeling allows for a proactive approach to impurity control, aligning with the Quality-by-Design (QbD) paradigm. Developing a robust model for Impurity J formation requires systematic data collection on its rate of formation under various conditions.

Kinetic Modeling: Studies on etoposide degradation in different formulations have shown that the process often follows pseudo-first-order kinetics. ashp.org A predictive model for Impurity J would involve determining the degradation rate constant (k) under a range of process parameters. The influence of temperature on the degradation rate can be modeled using the Arrhenius equation, which relates the rate constant to activation energy and temperature. researchgate.net

Key Parameters for Model Development:

Parameter Influence on Impurity Formation Modeling Approach
Temperature Affects the rate of chemical reactions.Arrhenius equation to model temperature dependence of reaction rates.
pH Catalyzes acid/base hydrolysis and other reactions.pH-rate profiles to identify pH of maximum stability and model degradation at other pH values.
Initial Etoposide Concentration Can influence reaction kinetics. ashp.orgDetermination of reaction order with respect to drug concentration.
Excipient Concentration Specific excipients (e.g., alcohols, antioxidants) can promote or inhibit degradation pathways.Factorial design of experiments to screen for significant excipient effects and interactions.
Light Exposure Can induce photolytic degradation.Kinetic modeling under controlled light intensity and wavelength conditions.

By integrating these factors, a multivariate predictive model can be constructed. Such a model would enable formulators to define a design space (a combination of process parameters and material attributes) within which the formation of Impurity J is maintained below the acceptable regulatory threshold. plos.org

Advanced Chromatographic-Mass Spectrometric Techniques for Comprehensive Impurity Profiling of Complex Etoposide Matrices

The detection and characterization of impurities like Impurity J in etoposide drug substances and products require highly sensitive and specific analytical methods. The complexity of degradation mixtures necessitates the use of advanced hyphenated analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques form the cornerstone of impurity analysis, providing the necessary separation of the main active pharmaceutical ingredient (API) from its related substances. Stability-indicating methods are developed using reverse-phase columns to resolve etoposide from all potential degradation products formed under stress conditions. nih.gov

Mass Spectrometry (MS): Coupling HPLC or UHPLC with mass spectrometry is essential for the structural elucidation of unknown impurities.

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements, enabling the determination of elemental compositions for impurity peaks. This is a critical first step in identifying unknown degradants.

Tandem Mass Spectrometry (MS/MS): By isolating an impurity ion and fragmenting it, MS/MS experiments provide structural information that helps to piece together the molecule's identity. This technique would be crucial in confirming the presence of the 4'-O-desmethyl-1-O-methyl epipodophyllotoxin (B191179) structure of Impurity J.

Forced degradation studies are used to generate impurities and validate the analytical method's ability to separate them. nih.govnih.gov The combination of chromatographic retention time, accurate mass data, and fragmentation patterns provides a comprehensive and definitive profile of the impurities present in complex etoposide matrices.

Exploration of Mitigation Strategies for Etoposide Impurity J Formation within Pharmaceutical Manufacturing Processes

Mitigation strategies are developed based on a thorough understanding of the degradation mechanisms. The goal is to control critical process parameters (CPPs) and material attributes to minimize the formation of Impurity J.

Key Mitigation Strategies:

pH Control: Since etoposide stability is optimal in a pH range of 4 to 6, formulating the drug product within this range is a primary strategy to prevent acid- or base-catalyzed degradation. researchgate.net

Excipient Selection: Avoidance of reactive excipients is crucial. Given the structure of Impurity J, formulation components that could act as methylating agents or facilitate trans-etherification reactions should be carefully evaluated and avoided if possible. The use of antioxidants could mitigate oxidative degradation pathways that may precede or occur alongside the formation of Impurity J.

Control of Environmental Factors:

Light Protection: Etoposide can undergo photolytic degradation. mdpi.com Therefore, manufacturing processes should be conducted under subdued light, and the final product should be stored in light-resistant packaging (e.g., amber vials). mdpi.com

Temperature Control: Manufacturing and storage should occur under controlled, and often refrigerated, conditions to minimize the rate of all potential degradation reactions. However, refrigeration must be balanced against the risk of precipitation. nih.gov

Oxygen Exclusion: For degradation pathways involving oxidation, processing under an inert atmosphere (e.g., nitrogen flushing) can be an effective mitigation strategy. mdpi.com

Use of Co-solvents and Formulation Vehicles: Etoposide is poorly water-soluble, requiring non-aqueous solvents in its formulation. Studies show that the choice of diluent (e.g., 5% glucose vs. 0.9% sodium chloride) can impact stability, with glucose solutions generally showing better stability profiles. nih.gov Incorporating etoposide into lipid emulsions has also been shown to significantly improve its chemical stability. ashp.org

By implementing these strategies, manufacturers can create a robust process that ensures the quality and stability of the final drug product, keeping levels of Impurity J and other degradants to a minimum.

Theoretical Chemistry Approaches (e.g., DFT calculations) in Predicting Impurity J Stability and Reactivity

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding and predicting chemical phenomena at the molecular level. These in silico methods can complement experimental studies by offering insights into reaction mechanisms, stability, and reactivity. mdpi.com

Applications of DFT in Studying Etoposide and Impurity J:

Mapping Electron Density and Reactivity: DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the electron-rich and electron-poor regions of a molecule. For etoposide, an MEP map would identify the most likely sites for nucleophilic or electrophilic attack, helping to rationalize why the 4'-methoxy group is susceptible to demethylation. mdpi.com

Calculating Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. By comparing the HOMO-LUMO gaps of etoposide and Impurity J, researchers can predict their relative stabilities. mdpi.com

Modeling Reaction Pathways: DFT can be used to model the transition states of proposed degradation reactions. By calculating the activation energies for the O-demethylation of etoposide and the subsequent methylation at C-1, researchers can determine the most energetically favorable pathway for the formation of Impurity J, providing a theoretical foundation for the experimentally observed degradation.

These computational tools are instrumental in the early stages of drug development for identifying potentially labile moieties within a drug molecule, thereby guiding formulation development and predicting potential degradation products before they are observed experimentally. plos.org

Q & A

Q. What experimental methodologies are recommended to detect and quantify Etoposide Impurity J [EP] in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for impurity profiling. Key parameters include:
  • Column : C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase : Gradient elution with acetonitrile and 0.1% formic acid in water.
  • Detection : UV absorption at 254 nm for preliminary screening, followed by MS/MS for structural confirmation.
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and limit of detection (LOD < 0.1%).
    Stability-indicating assays under stress conditions (heat, light, pH) can differentiate Impurity J from degradation byproducts .

Q. How does Etoposide Impurity J [EP] influence the parent drug’s pharmacokinetic profile?

  • Methodological Answer : Conduct comparative in vitro metabolic studies using human liver microsomes (HLMs):
  • Incubation : HLMs incubated with Etoposide ± Impurity J (1:1 molar ratio) at 37°C for 60 min.
  • Analytics : Monitor metabolites via LC-MS/MS; quantify CYP3A4/5 activity using probe substrates (e.g., midazolam).
  • Data Interpretation : Competitive inhibition is indicated if Impurity J reduces metabolite formation by >20% at equimolar concentrations.
    Parallel in vivo studies in rodent models can validate hepatic clearance alterations .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Etoposide Impurity J’s role in oxidative stress pathways?

  • Methodological Answer : Address discrepancies by standardizing assay conditions:
  • Reactive Species Specificity : Use dihydrorhodamine (DHR) fluorescence for peroxynitrite (ONOO⁻) scavenging (Ex/Em: 485/530 nm) .
  • Control for Artifacts : Include SOD (300 U/mL) to eliminate superoxide interference and validate scavenging effects.
  • Dose-Response Analysis : Test Impurity J across 0.1–1 mM to identify threshold effects (e.g., IC₅₀ calculations).
    Contrast results with Etoposide’s known peroxynitrite scavenging (Fig. 3, ) to differentiate impurity-specific mechanisms.

Q. What advanced techniques differentiate Impurity J’s cytotoxic effects from Etoposide’s primary apoptotic mechanisms?

  • Methodological Answer : Combine flow cytometry and caspase-3/7 activity assays:
  • Cell Cycle Analysis : Use propidium iodide (20 µg/mL) staining to compare G2/M arrest (Etoposide’s hallmark) with Impurity J-treated cells.
  • Apoptosis Markers : Measure Annexin V-FITC/PI dual staining and caspase-3/7 luminescence (e.g., Caspase-Glo® Assay).
  • Mitochondrial Dysfunction : Assess ΔΨm collapse via JC-1 dye (590 nm emission shift) and ATP depletion (luciferase-based assays).
    Impurity J’s lack of cell cycle disruption (cf. Etoposide in ) suggests alternative pathways like ROS-mediated necrosis.

Key Considerations for Methodological Rigor

  • Contradictory Data Analysis : Replicate experiments under standardized conditions (e.g., SIN-1 concentration fixed at 200 µM for peroxynitrite generation) to minimize variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro cytotoxicity assays, including proper disposal of biohazardous waste (e.g., Annexin V/PI-stained cells) .
  • Source Reliability : Prioritize peer-reviewed studies indexed in Web of Science or PubMed; avoid non-academic platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etoposide impurity J [EP]
Reactant of Route 2
Etoposide impurity J [EP]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.